molecular formula C18H26N5O14P B13823590 Uridylyl(2'->5')uridine ammonium salt

Uridylyl(2'->5')uridine ammonium salt

Cat. No.: B13823590
M. Wt: 567.4 g/mol
InChI Key: JBIYPVJIZZEXEK-ZNFCZCJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridylyl(2’->5’)uridine ammonium salt involves the formation of a 2’,5’-phosphodiester bond between two uridine molecules. This can be achieved through a series of chemical reactions that include the protection of hydroxyl groups, activation of the phosphate group, and subsequent coupling of the uridine molecules. The reaction conditions typically involve the use of protecting groups such as TBDMS (tert-butyldimethylsilyl) and activating agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production of Uridylyl(2’->5’)uridine ammonium salt may involve automated synthesizers that can handle the complex sequence of reactions required for its synthesis. These synthesizers are capable of performing multiple steps in a controlled environment, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Uridylyl(2’->5’)uridine ammonium salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous (water-free) conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Uridylyl(2’->5’)uridine ammonium salt may result in the formation of uridine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Uridylyl(2’->5’)uridine ammonium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Uridylyl(2’->5’)uridine ammonium salt involves its incorporation into RNA sequences, where it can influence the structure and function of the RNA. The 2’,5’-phosphodiester linkage can affect the stability and conformation of the RNA, potentially altering its interactions with other molecules and its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Uridylyl(2’->5’)uridine ammonium salt lies in its atypical 2’,5’-phosphodiester linkage, which is less common in natural nucleotides. This unique structure can impart different properties to the RNA sequences it is incorporated into, potentially leading to novel biological activities and applications .

Properties

Molecular Formula

C18H26N5O14P

Molecular Weight

567.4 g/mol

IUPAC Name

azane;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1

InChI Key

JBIYPVJIZZEXEK-ZNFCZCJPSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=CC(=O)NC4=O)CO)O)O)O.N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.